Rhodojaponin-III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rhodojaponin-III is a grayanoid diterpene isolated from the plant Rhododendron molle. It is recognized as the primary insecticidal ingredient in this plant and is effective against more than 40 species of agricultural pests . This compound exhibits various anti-insect properties, including potent antifeedant, oviposition deterrent, ovicidal, antimolting, growth inhibitory, and contact and/or stomach toxicity effects .

准备方法

Synthetic Routes and Reaction Conditions: Rhodojaponin-III can be synthesized through an emulsification-diffusion approach. The process involves dissolving egg yolk lecithin and this compound in absolute alcohol, followed by emulsification and diffusion .

Industrial Production Methods: Industrial production of this compound involves purification by macroreticular resin and reversion phase chromatography . This method ensures the compound’s purity and effectiveness for various applications.

化学反应分析

Types of Reactions: Rhodojaponin-III undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

科学研究应用

Anti-Inflammatory Properties

Rhodojaponin-III exhibits notable anti-inflammatory effects, particularly in the context of rheumatoid arthritis (RA). A study utilizing a bovine type II collagen-induced arthritis model demonstrated that this compound significantly suppressed cartilage damage and bone erosion in knee joints. It also inhibited the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation and vascular density in the synovium of affected joints .

Table 1: Summary of Anti-Inflammatory Effects

| Parameter | Effect of this compound |

|---|---|

| Cartilage Damage | Suppressed |

| Bone Erosion | Reduced |

| Pro-inflammatory Cytokines | Decreased (IL-6, TNF-α) |

| Vascular Density | Decreased (CD31, VEGF) |

Pain Management

This compound has been shown to mildly block voltage-gated sodium channels, which are critical in nociceptive pain signaling. This property suggests potential applications in managing peripheral neuralgia and other pain conditions .

Table 2: Pain Management Applications

| Application | Mechanism |

|---|---|

| Peripheral Neuralgia | Voltage-gated sodium channel inhibition |

Mesoporous Silica Nanoparticles

Recent research has explored the use of folic acid-conjugated mesoporous silica nanoparticles as carriers for this compound. This approach aims to enhance drug delivery by targeting inflammatory cells while reducing acute toxicity associated with this compound itself. The study found that the drug-loaded nanoparticles improved the LD50 value tenfold compared to free this compound, indicating a safer profile for therapeutic use .

Table 3: Characteristics of Drug Delivery System

| Feature | Value/Outcome |

|---|---|

| Size of Nanoparticles | Approximately 122 nm |

| Targeting Efficiency | Enhanced cellular uptake in inflammatory cells |

| Acute Toxicity | LD50 improved by 10-fold |

Chitosan Derivatives

Another innovative application involves loading this compound into chitosan derivatives modified solid lipid nanoparticles for oral drug delivery systems. This formulation is being investigated for its potential in pain management, providing a promising avenue for further research .

Mechanistic Insights

The mechanism of action for this compound involves the regulation of the NIK/IKKα/CXCL12 pathway, which plays a crucial role in inflammation and angiogenesis. Molecular docking studies indicated that this compound can bind to NIK, leading to decreased activation of downstream inflammatory responses .

作用机制

Rhodojaponin-III exerts its effects by interfering with various cellular processes. It induces changes in intracellular calcium and pH levels, leading to cell cycle arrest and inhibition of cell proliferation . In rheumatoid arthritis, this compound affects angiogenesis and inflammation by regulating the nuclear factor kappa B-inducing kinase (NIK) pathway . It binds to NIK, decreasing the expression of related proteins and cytokines, thereby reducing inflammation and vascular density .

相似化合物的比较

Rhodojaponin-III is unique among grayanoid diterpenes due to its potent insecticidal properties and its ability to affect multiple biological processes. Similar compounds include:

Grayanotoxin: Another diterpene found in Rhododendron species, known for its toxic effects on the nervous system.

Andromedotoxin: A related compound with similar insecticidal properties but differing in its specific molecular targets and pathways.

This compound stands out due to its broad spectrum of activity against various pests and its potential therapeutic applications in medicine .

属性

分子式 |

C20H32O6 |

|---|---|

分子量 |

368.5 g/mol |

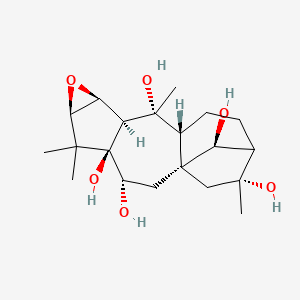

IUPAC 名称 |

(1S,3R,4R,6R,8S,9S,10R,11R,15R,17S)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-3,4,10,15,17-pentol |

InChI |

InChI=1S/C20H32O6/c1-16(2)15-12(26-15)13-18(4,24)10-6-5-9-14(22)19(10,8-17(9,3)23)7-11(21)20(13,16)25/h9-15,21-25H,5-8H2,1-4H3/t9?,10-,11+,12-,13-,14-,15-,17+,18+,19-,20+/m0/s1 |

InChI 键 |

VUMZHZYKXUYIHM-LISCSQOCSA-N |

手性 SMILES |

C[C@]1(C[C@@]23C[C@H]([C@]4([C@@H]([C@H]5[C@@H](C4(C)C)O5)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O)O |

规范 SMILES |

CC1(C2C(O2)C3C1(C(CC45CC(C(C4O)CCC5C3(C)O)(C)O)O)O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。